6-(Trifluoromethyl)imidazo[1,2-a]pyridine
Descripción
Historical Context and Development of Imidazopyridine Chemistry
The development of imidazopyridine chemistry traces its origins to the broader exploration of nitrogen-containing heterocycles that began in earnest during the mid-20th century. Imidazopyridines emerged as a class of compounds characterized by their fused bicyclic structure, combining a five-membered imidazole ring with a six-membered pyridine ring. The recognition of imidazopyridines as a "drug prejudice" scaffold occurred through systematic investigation of their biological activities, which revealed remarkable similarities to benzodiazepines despite fundamental structural differences.
The era of imidazopyridines in medicinal chemistry began in the late 1980s and gained significant momentum with the synthesis and approval of zolpidem in 1992, based on the imidazo[1,2-a]pyridine nucleus. This breakthrough demonstrated the potential of the imidazopyridine scaffold for therapeutic applications, particularly in central nervous system modulation. The subsequent decades witnessed extensive research into structural modifications of this scaffold, leading to the development of numerous derivatives with enhanced efficacy and specificity.
The introduction of trifluoromethyl substitution into imidazopyridine chemistry represented a natural evolution in the quest for improved pharmacological properties. Trifluoromethyl groups have long been recognized for their ability to enhance metabolic stability, improve lipophilicity, and modulate electronic properties of organic compounds. The specific development of this compound emerged from systematic studies aimed at optimizing the biological activity and chemical stability of imidazopyridine derivatives.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research stems from its unique combination of structural features that confer exceptional chemical and biological properties. As a member of the imidazopyridine family, this compound possesses the inherent advantages of the fused bicyclic system, including enhanced stability and diverse reactivity patterns. The addition of the trifluoromethyl group at the 6-position significantly amplifies these properties, creating a compound of particular interest for various research applications.
The compound's classification as a fluorinated building block places it at the intersection of several important areas of chemical research. Fluorinated compounds have gained increasing importance due to their unique properties, including enhanced metabolic stability, altered lipophilicity, and modified electronic characteristics. The specific positioning of the trifluoromethyl group in this compound creates opportunities for selective chemical modifications and targeted biological interactions.
Research investigations have demonstrated that imidazopyridine derivatives exhibit a diverse array of biological activities, including antifungal, antipyretic, antiviral, analgesic, antibacterial, anticancer, antiprotozoal, anti-inflammatory, anticonvulsant, anthelmintic, antitubercular, antiulcer, antiepileptic, hypnotic, and anxiolytic properties. The incorporation of trifluoromethyl functionality has the potential to enhance these activities while introducing new mechanisms of action.
The structural characteristics of this compound facilitate interactions with various enzymes and receptors through weak intermolecular forces, making it an attractive scaffold for drug discovery research. The compound's unique electronic properties, resulting from the combination of the imidazopyridine core and trifluoromethyl substitution, enable specific binding interactions that can be exploited for therapeutic purposes.
Structural Characterization and Classification
This compound exhibits a well-defined molecular structure characterized by its fused bicyclic framework and strategic fluorination pattern. The compound possesses a molecular formula of C₈H₅F₃N₂ and a molecular weight of 186.14 grams per mole, with the Chemical Abstracts Service registry number 936009-02-8. The MDL number MFCD09994631 provides additional identification for database searches and chemical inventory management.
The structural framework consists of a five-membered imidazole ring fused to a six-membered pyridine ring, forming the characteristic imidazo[1,2-a]pyridine core. The trifluoromethyl group (-CF₃) is positioned at the 6-carbon of the pyridine ring, creating a specific substitution pattern that significantly influences the compound's chemical and physical properties. This positioning allows for optimal electronic interaction between the trifluoromethyl group and the aromatic system, enhancing the compound's stability and reactivity.
The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity compared to the unsubstituted parent structure. The trifluoromethyl substitution creates a unique electronic environment that can participate in various intermolecular interactions, including hydrogen bonding and van der Waals forces. These interactions are crucial for the compound's potential biological activities and its utility as a synthetic building block.
The classification of this compound places it within the broader category of heterocyclic compounds, specifically within the imidazopyridine subfamily. It is further categorized as a fluorinated building block, reflecting its utility in synthetic chemistry applications. The compound's purity specifications typically range around 98%, indicating its suitability for research and development applications.
Table 1: Physical and Chemical Properties of this compound
Position of Trifluoromethylated Imidazopyridines in Modern Chemical Research
Trifluoromethylated imidazopyridines, exemplified by this compound, occupy a prominent position in contemporary chemical research due to their unique combination of structural features and enhanced properties. The incorporation of trifluoromethyl functionality into heterocyclic scaffolds has become increasingly important in modern drug discovery and materials science applications. These compounds represent a convergence of two significant trends in chemical research: the exploration of heterocyclic scaffolds for biological activity and the strategic incorporation of fluorine-containing functional groups.
The significance of trifluoromethylated compounds in modern research is evidenced by their widespread use in pharmaceutical development. Since 1990, various substitution patterns of trifluoromethylpyridines, including 6-trifluoromethyl derivatives, have gained prominence in medicinal chemistry applications. The unique properties conferred by trifluoromethyl groups, including enhanced metabolic stability and improved pharmacokinetic profiles, make these compounds particularly valuable for therapeutic development.
Research into this compound synthesis has revealed multiple synthetic pathways, including condensation tandem reactions, multicomponent reactions, oxidative coupling, hydroamination, and amine oxygenation reactions. These diverse synthetic approaches reflect the compound's importance and the ongoing efforts to develop efficient preparation methods. The availability of multiple synthetic routes ensures accessibility for research applications and potential scale-up for commercial production.
The compound's role as a versatile synthetic intermediate has been demonstrated through its incorporation into various chemical transformations. The presence of both the imidazopyridine core and the trifluoromethyl substituent provides multiple sites for chemical modification, enabling the development of diverse derivative libraries. This versatility makes this compound an attractive starting material for structure-activity relationship studies and lead compound optimization.
Recent advances in continuous flow synthesis methodologies have further enhanced the accessibility of imidazopyridine derivatives, including trifluoromethylated variants. These technological developments enable more efficient and scalable production of complex heterocyclic compounds, supporting increased research activity in this area. The integration of automated synthesis platforms with imidazopyridine chemistry represents a significant advancement in the field, enabling rapid generation of compound libraries for biological screening.
Table 2: Research Applications and Synthetic Approaches for Trifluoromethylated Imidazopyridines
The position of this compound in modern chemical research is further strengthened by its potential applications in various therapeutic areas. The imidazopyridine scaffold has demonstrated activity across multiple biological targets, including gamma-aminobutyric acid receptors, adenosine receptors, and various enzyme systems. The addition of trifluoromethyl functionality is expected to enhance these interactions while potentially introducing new mechanisms of action.
Propiedades
IUPAC Name |
6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-1-2-7-12-3-4-13(7)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIVIKBUQJRSQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653892 | |
| Record name | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936009-02-8 | |
| Record name | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through several methods. One common approach involves the condensation of 2-aminopyridine with trifluoroacetaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine ring . Another method includes the use of multicomponent reactions, oxidative coupling, and tandem reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 6-(Trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives .
Aplicaciones Científicas De Investigación
Anticancer Activity
6-(Trifluoromethyl)imidazo[1,2-a]pyridine has shown promising results as an anticancer agent. Its derivatives are being studied for their ability to inhibit specific pathways involved in tumorigenesis, particularly the phosphatidylinositol 3-kinase (PI3K) pathway.
- A study highlighted that compounds derived from this scaffold exhibited significant inhibitory effects on various cancer cell lines, including liver, breast, lung, and prostate cancers .
- The structure-activity relationship (SAR) analysis indicates that modifications at the imidazo position can enhance anticancer efficacy while reducing toxicity .
Agrochemical Applications
In addition to medicinal uses, trifluoromethylated compounds have applications in agrochemicals. The introduction of trifluoromethyl groups can enhance the biological activity of pesticides and herbicides.
Table 2: Agrochemical Applications
| Application | Description |
|---|---|
| Pesticides | Increased efficacy against pests due to enhanced metabolic stability. |
| Herbicides | Improved selectivity and reduced phytotoxicity in crops. |
Antitumor Studies
A notable case study involved the synthesis and evaluation of a series of this compound derivatives against human cancer cell lines. The results demonstrated that certain derivatives achieved IC50 values significantly lower than standard chemotherapeutic agents, indicating superior potency .
Development of New Formulations
Research has also focused on developing new formulations that utilize this compound as a core component for targeted drug delivery systems. These formulations aim to minimize side effects while maximizing therapeutic efficacy against specific cancer types .
Mecanismo De Acción
The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and modulate their activity . The compound can inhibit enzymes by binding to their active sites or alter receptor functions by interacting with their binding domains .
Comparación Con Compuestos Similares
Electron-Withdrawing Groups (EWGs):
- The -CF₃ group at the 6-position enhances electrophilicity and stability. In hydroxydifluoromethylation reactions, this compound derivatives achieved yields of 87–89%, comparable to halogen-substituted analogs (83–95%) .
- 6-Bromo derivatives (e.g., 2-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine, CAS 1135282-92-6) show reactivity in cross-coupling reactions. However, Stille couplings with 6-(trialkylstannyl)imidazo[1,2-a]pyridines are more efficient than Negishi reactions, which suffer from regioselectivity issues .
Electron-Donating Groups (EDGs):
- Methoxy or methyl substituents improve reaction yields in Friedel–Crafts alkylation (83–95%) but reduce metabolic stability compared to -CF₃ .
Pharmacological Activity
- 6-Chloro-3-nitro derivatives (e.g., 6-chloro-3-nitro-8-(pyridin-4-yl)imidazo[1,2-a]pyridine) exhibit antimycobacterial activity but require structural optimization for solubility and pharmacokinetics .
Reactivity in Functionalization
- C-3 functionalization: Sulfenylation with thiophenols under N-chlorosuccinimide proceeds regioselectively at C-3, a key site for modulating bioactivity .
- C-6 derivatization : The -CF₃ group at C-6 enables diverse modifications, such as carboxylation (e.g., this compound-2-carboxylic acid, CAS 1018828-69-7), which is critical for designing prodrugs .
Data Tables
Table 1. Molecular Properties of Key Derivatives
| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Key Applications |
|---|---|---|---|---|
| This compound | N/A | C₈H₅F₃N₂ | 188.14 | Kinase inhibitors, antimicrobials |
| 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | 1135282-92-6 | C₈H₄BrF₃N₂ | 265.03 | Cross-coupling intermediates |
| This compound-2-carboxylic acid | 1018828-69-7 | C₉H₅F₃N₂O₂ | 230.14 | Prodrug design |
Actividad Biológica
6-(Trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to outline the compound's pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. Its chemical structure allows for various nucleophilic substitutions and electrophilic aromatic substitutions, making it a versatile scaffold in drug design .
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Activity : The compound has shown inhibitory effects against several cancer cell lines. For instance, it has been identified as a potential inhibitor of the FLT3-ITD oncogene, which is crucial in acute myeloid leukemia (AML) . The imidazo[1,2-a]pyridine scaffold has been linked to anti-proliferative effects through apoptosis induction in cancer cells .
- Antimicrobial Properties : Compounds within the imidazo[1,2-a]pyridine framework have demonstrated antimicrobial activity, suggesting potential applications in treating bacterial infections .
- Anti-inflammatory Effects : Some studies indicate that derivatives of this compound may also exhibit anti-inflammatory properties, although specific mechanisms remain under investigation .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Kinase Inhibition : The compound acts as a type-I inhibitor of FLT3 and other kinases involved in cell signaling pathways. For example, it has been shown to inhibit FLT3 mutations associated with resistance in AML .
- Histone Methylation : It is reported that related compounds can methylate histones and non-histone proteins, influencing gene expression and chromatin remodeling processes critical in cancer progression .
Case Studies and Research Findings
Several studies have explored the efficacy and safety of this compound derivatives:
Q & A
Q. What are the common synthetic routes for 6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives?
The synthesis typically involves halogenation and substitution reactions. For example, 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate can be synthesized via a substitution reaction between ethyl bromopyruvate and 3-chloro-5-(trifluoromethyl)pyridin-2-amine, yielding high-purity products under optimized conditions (94% yield for bromopyruvate synthesis) . Alternative methods include Friedel-Crafts acylation at the C-3 position using catalytic AlCl₃ and acetic anhydride, enabling parallel synthesis of diverse libraries .
Q. How does substituent position influence reactivity in cross-coupling reactions?
Halogen substituents at positions 6 and 7 of the imidazo[1,2-a]pyridine core exhibit higher reactivity in Mizoroki–Heck reactions compared to position 8, likely due to electronic effects. The C8 carbon is more electron-rich due to proximity to the N1 nitrogen, reducing oxidative addition efficiency for halogenated derivatives . Stille coupling at the 6-position with trialkylstannyl reagents is efficient, whereas Negishi coupling may lead to regioselectivity issues .
Q. What intermolecular interactions govern the solid-state properties of imidazo[1,2-a]pyridines?
Single-crystal X-ray diffraction reveals that π–π stacking and C–H⋯N/C–H⋯π interactions dominate crystal packing. The position of nitrogen atoms in the heterocycle significantly affects stacking patterns, which can influence solubility and stability .
Q. What are the key pharmacological applications of this compound derivatives?
This scaffold shows broad therapeutic potential, including antiparasitic (e.g., visceral leishmaniasis), anti-inflammatory, and anticancer activities (e.g., CENP-E inhibition with IC₅₀ = 3.6 nM). Substitutions at positions 3, 6, and 7 modulate target engagement and cytotoxicity .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in trifluoromethyl-substituted derivatives?
SAR studies employ electrostatic potential map (EPM) analysis to predict electronic properties and binding affinity. For example, EPM-guided optimization identified 5-methoxy derivatives as potent CENP-E inhibitors . Substituent scanning at positions 6 and 7, combined with computational docking (e.g., GABA receptor models), helps elucidate non-additive SAR trends .
Q. How can computational models predict biological activity?
Density functional theory (DFT) and molecular docking simulate ligand-receptor interactions. For instance, GABA receptor models predict acetylated derivatives as plausible binders, while CENP-E inhibition correlates with electron density distribution at the imidazo[1,2-a]pyridine core .
Q. What challenges arise in regioselective functionalization of the imidazo[1,2-a]pyridine core?
Regioselectivity is influenced by electronic and steric factors. C-3 acylation via Friedel-Crafts requires precise control of AlCl₃ catalysis and reaction temperature to avoid side reactions . Radical-based functionalization (e.g., photocatalysis) offers alternative pathways but requires optimization of initiators and solvents .
Q. How do electron-withdrawing groups (e.g., trifluoromethyl) impact pharmacokinetics?
The trifluoromethyl group at position 6 reduces electron density, potentially improving metabolic stability but may decrease antiparasitic activity. Microsomal stability can be enhanced by incorporating heteroatoms at distal positions .
Q. What methodologies enable combinatorial library construction for drug discovery?
Parallel synthesis using one-pot Friedel-Crafts acylation (neat conditions, catalytic AlCl₃) allows rapid generation of acetylated derivatives. Metal-free radical reactions and transition-metal catalysis diversify functional groups while maintaining scalability .
Q. How do radical-based methods enhance functionalization diversity?
Transition-metal catalysis (e.g., Cu, Fe) and photocatalysis enable C–H bond activation for direct introduction of aryl, alkyl, or heteroatom groups. These methods bypass pre-functionalized substrates, streamlining access to novel analogs with tailored bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
